molecular formula C12H13NO3 B8304883 1,3,4,5-tetrahydro-6-acetoxy-2H-1-benzazepin-2-one

1,3,4,5-tetrahydro-6-acetoxy-2H-1-benzazepin-2-one

Cat. No. B8304883
M. Wt: 219.24 g/mol
InChI Key: JRXLHSNRLOZJHO-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

A suspension of 1,3,4,5-tetrahydro-6-hydroxy-2H-1-benzazepin-2-one (500 mg, 2.82 mmol) in 2.5 mL each of pyridine and acetic acid was stirred at room temperature. Excess reagents were removed under reduced pressure and the residue was triturated with CH2Cl2 to give 540 mg (87%) of 1,3,4,5-tetrahydro-6-acetoxy-2H-1-benzazepin-2-one; MS 219.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[CH2:8][CH2:9][CH2:10][C:11](=[O:13])[NH:12][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:14](O)(=[O:16])[CH3:15]>N1C=CC=CC=1>[C:14]([O:1][C:2]1[C:7]2[CH2:8][CH2:9][CH2:10][C:11](=[O:13])[NH:12][C:6]=2[CH:5]=[CH:4][CH:3]=1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=CC=CC2=C1CCCC(N2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess reagents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=CC2=C1CCCC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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